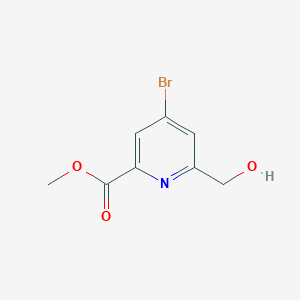
Methyl 4-bromo-6-(hydroxymethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-6-(hydroxymethyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by a bromine atom at the 4-position and a hydroxymethyl group at the 6-position on the picolinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-6-(hydroxymethyl)picolinate typically involves the bromination of methyl 6-(hydroxymethyl)picolinate. One common method includes dissolving the starting material in dichloromethane and methanol, cooling the mixture to 0°C, and then adding sodium borohydride under nitrogen in small portions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-(hydroxymethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Methyl 4-bromo-6-carboxypicolinate.
Reduction: Methyl 6-(hydroxymethyl)picolinate.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-bromo-6-(hydroxymethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(hydroxymethyl)picolinate: Lacks the bromine atom at the 4-position.
Methyl 4-bromo-2-(hydroxymethyl)picolinate: Bromine atom at the 4-position but hydroxymethyl group at the 2-position.
Methyl 4-chloro-6-(hydroxymethyl)picolinate: Chlorine atom instead of bromine at the 4-position.
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 4-bromo-6-(hydroxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-3,11H,4H2,1H3 |
InChI Key |
KBASLNDDHMZKJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















